3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of indole derivatives with other organic compounds under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an indole moiety with a pyrrolidine-2,5-dione ring system makes it a valuable compound for various research applications.
Properties
CAS No. |
144040-35-7 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N2O2/c21-17-12-16(18(22)20(17)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9,16H,10-12H2 |
InChI Key |
MUCSPPYIZOAGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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